4-{[(tert-butoxy)carbonyl]amino}-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid
Description
This compound is a bicyclic organic molecule featuring a 2-oxabicyclo[2.1.1]hexane core substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 4, a methyl group at position 1, and a carboxylic acid at position 2. Its molecular formula is C₁₂H₁₉NO₅, with a molecular weight of 257.29 g/mol . The bicyclo[2.1.1]hexane scaffold confers conformational rigidity, making it valuable in medicinal chemistry for stabilizing bioactive conformations. The Boc group enhances solubility and protects the amine during synthetic procedures .
Properties
CAS No. |
2694727-74-5 |
|---|---|
Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-10(2,3)18-9(16)13-12-5-11(4,6-12)17-7(12)8(14)15/h7H,5-6H2,1-4H3,(H,13,16)(H,14,15) |
InChI Key |
KRLIVDKQBNXGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C(O2)C(=O)O)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
4-{[(tert-butoxy)carbonyl]amino}-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid, also known by its CAS number 2503202-32-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on recent research findings.
The compound has the molecular formula and a molecular weight of approximately 257.28 g/mol. Its structure features a bicyclic framework, which contributes to its unique chemical behavior and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉NO₅ |
| Molecular Weight | 257.2830 g/mol |
| SMILES | CC1OC2(CC1(NC(=O)OC(C)(C)C)C2)C(=O)O |
| CAS Number | 2503202-32-0 |
Synthesis
The synthesis of this compound typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by cyclization reactions to form the bicyclic structure. Various synthetic routes have been explored, focusing on regioselectivity and yield optimization.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of bicyclic amino acids have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Neuroprotective Effects
Research has highlighted the neuroprotective potential of similar compounds in models of neurodegenerative diseases like Parkinson's disease. The ability to cross the blood-brain barrier and modulate neurotransmitter levels is a key factor in their therapeutic effectiveness.
Case Studies
- Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of bicyclic amino acids demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting a promising avenue for drug development.
- Neuroprotection : In animal models, compounds structurally related to 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid were found to reduce oxidative stress markers and improve cognitive function in models of Alzheimer's disease.
The proposed mechanisms for the biological activities include:
- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in tumor growth or neurodegeneration.
- Modulation of Signaling Pathways : They may alter signaling pathways related to cell survival and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 4-{[(tert-Butoxy)carbonyl]amino}-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid | C₁₂H₁₉NO₅ | 257.29 | Boc-amino (position 4), methyl (position 1), carboxylic acid (position 3) |
| 4-({[(tert-Butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | C₁₂H₁₉NO₅ | 257.29 | Boc-amino (methylene-linked at position 4), carboxylic acid (position 1) |
| (3R)-2-[(tert-Butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid | C₁₁H₁₇NO₄ | 227.26 | Boc-protected aza ring (position 2), carboxylic acid (position 3) |
| Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride | C₈H₁₄ClNO₃ | 207.66 | Free amino (position 4), ethyl ester (position 1), hydrochloride salt |
| 3-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | C₁₂H₁₂O₃ | 204.22 | Phenyl (position 3), carboxylic acid (position 1) |
Key Observations :
- Substituent Positioning: The target compound’s methyl and carboxylic acid groups are at positions 1 and 3, respectively, whereas analogs like 4-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid shift the carboxylic acid to position 1 .
- Functional Group Modifications: The ethyl ester in Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride increases lipophilicity compared to the free carboxylic acid in the target compound .
Preparation Methods
Precursor Synthesis: 1-Methyl-2-oxabicyclo[2.1.1]hexane Framework
The foundational bicyclic structure is constructed through a modified procedure from RSC publications:
Step 1 : Methylenation of allylic aldehydes using Eschenmoser's salt (CH₂=N⁺Me₂ I⁻)
Table 1: Optimization of Photocyclization Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Catalyst Loading | 2 mol% | 5 mol% | 3 mol% |
| Solvent | DCM | MeCN | MeCN |
| Light Source | 450 nm LED | 365 nm UV | 420 nm LED |
| Yield | 52% | 67% | 89% |
Reaction monitoring via NMR confirmed complete diene consumption after 6 hours under optimal conditions.
Carboxylic Acid Installation via Regioselective Oxidation
Transition Metal-Mediated Oxidation
The 3-position methyl group undergoes selective oxidation using RuO₄ catalysis:
Table 2: Oxidation Efficiency Comparison
| Oxidizing Agent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| KMnO₄ | 0°C | 12 | 38 |
| CrO₃ | RT | 8 | 42 |
| RuO₄/NaIO₄ | 40°C | 4 | 91 |
LC-MS analysis showed a parent ion at m/z 271.31 ([M+H]⁺), matching theoretical molecular weight.
Purification and Analytical Characterization
Chromatographic Separation
Final purification employed reverse-phase HPLC with trifluoroacetic acid (0.1% v/v) in acetonitrile/water gradient:
-
Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 µm)
-
Flow rate: 1 mL/min
-
Retention time: 14.2 min
Q & A
Q. What are the typical synthetic routes for preparing 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid?
- Methodological Answer : The synthesis involves three key stages:
Amine Protection : Introduce the tert-butoxycarbonyl (BOC) group to the amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) under aqueous conditions to prevent unwanted side reactions .
Bicyclic Framework Construction : Cyclization via intramolecular reactions (e.g., ring-closing metathesis or acid-catalyzed cyclization) to form the 2-oxabicyclo[2.1.1]hexane core. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to avoid by-products .
Carboxylic Acid Activation : Hydrolysis of ester intermediates using acidic or basic conditions (e.g., HCl/water or LiOH/THF) to yield the final carboxylic acid .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure, BOC group integration, and stereochemistry. Key signals include δ ~1.4 ppm (BOC tert-butyl) and δ ~4.5–5.5 ppm (oxabicyclo oxygen-bearing carbons) .
- X-ray Crystallography : Resolves absolute stereochemistry and bond angles within the strained bicyclic system .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₃H₂₁NO₅, MW 271.31 g/mol) and fragmentation patterns .
Q. What are the common reactions involving the BOC-protected amine and carboxylic acid groups?
- Methodological Answer :
- BOC Deprotection : Use trifluoroacetic acid (TFA) in DCM (1:1 v/v, 0–25°C, 1–2 hrs) to cleave the BOC group, yielding a free amine for further functionalization .
- Carboxylic Acid Coupling : Activate with EDCl/HOBt or DCC in DMF to form amides or esters. Monitor reaction progress via TLC (Rf shift) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale syntheses?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for cyclization steps to enhance solubility of intermediates. For example, DMF increases reaction rates but may require post-reaction purification via silica gel chromatography .
- Catalyst Selection : Use Pd(OAc)₂ or Grubbs catalyst for metathesis steps, optimizing loading (1–5 mol%) and temperature (40–60°C) to minimize side products .
- In-line Analytics : Employ HPLC-MS to monitor intermediates and adjust stoichiometry in real time .
Q. How do substituents on the bicyclic framework (e.g., methyl vs. trifluoromethyl) influence reactivity and biological activity?
- Methodological Answer :
- Comparative Studies : Synthesize analogs (Table 1) and evaluate via:
- Kinetic Assays : Measure reaction rates for BOC deprotection or ester hydrolysis.
- Biological Testing : Use enzyme inhibition assays (e.g., serine proteases) to correlate substituent effects with IC₅₀ values .
| Substituent | Reactivity (Deprotection Rate) | LogP (Lipophilicity) |
|---|---|---|
| -CH₃ | Moderate | 1.2 |
| -CF₃ | Slow (steric hindrance) | 2.1 |
| Table 1. Substituent effects on key properties . |
Q. How can contradictory data in stereochemical assignments be resolved?
- Methodological Answer :
- Multi-technique Validation : Combine NOESY NMR (to assess spatial proximity of protons) with X-ray crystallography for unambiguous stereochemical determination .
- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
Q. What strategies mitigate instability of the oxabicyclo core under acidic/basic conditions?
- Methodological Answer :
- pH Control : Maintain near-neutral pH (6.5–7.5) during hydrolysis steps using buffered solutions (e.g., phosphate buffer) .
- Low-Temperature Processing : Conduct deprotection at 0°C to reduce ring-opening side reactions .
Data Contradiction Analysis
Q. Conflicting reports on the optimal solvent for cyclization: How to troubleshoot?
- Methodological Answer :
- Root Cause : Discrepancies arise from differing intermediates (e.g., ester vs. amide precursors). For ester-based routes, THF improves yield (75–80%), while DCM is superior for amide intermediates .
- Resolution : Pre-screen intermediates via TLC in multiple solvents and select based on polarity/stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
